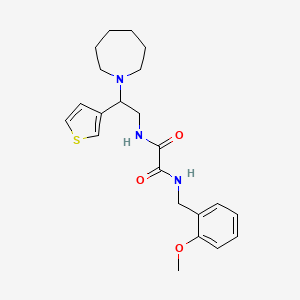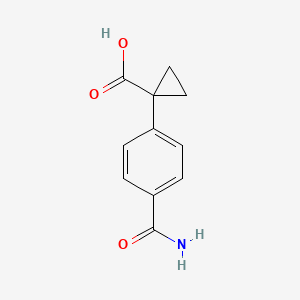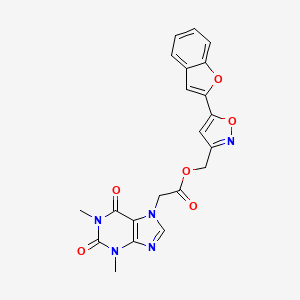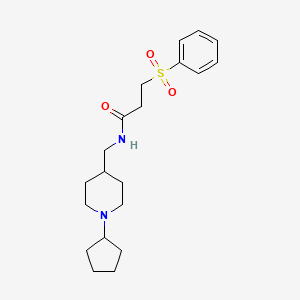![molecular formula C17H27ClN2O3 B2568381 N-[4-(Aminomethyl)cyclohexyl]-3,5-dimethoxy-4-methylbenzamide;hydrochloride CAS No. 2418667-03-3](/img/structure/B2568381.png)
N-[4-(Aminomethyl)cyclohexyl]-3,5-dimethoxy-4-methylbenzamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the compound “[4-(Aminomethyl)cyclohexyl]methylamine” has a molecular weight of 170.30g/mol .Aplicaciones Científicas De Investigación
Comparison with U-47700
A study compared fatal cases involving U-47700, a novel compound with opioid properties, to other substances. This comparison provides insights into the pharmacological characteristics and potential risks associated with compounds like N-[4-(Aminomethyl)cyclohexyl]-3,5-dimethoxy-4-methylbenzamide;hydrochloride (Ruan, Chiravuri, & Kaye, 2016).
Antiemetic Drug Study
Another study explored the molar refraction and polarizability of a similar compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride, which exhibits antiemetic and parasympathomimetic activity. This research provides insights into the physical properties of benzamide derivatives (Sawale, Kalyankar, George, & Deosarkar, 2016).
Molecular Structure Modeling
A study on N-3-hydroxyphenyl-4-methoxybenzamide analyzed the molecular structure and the influence of intermolecular interactions. Such studies are essential for understanding the structural basis of the pharmacological effects of related compounds (Karabulut et al., 2014).
Photolysis of Chloroaniline
The study on the photolysis of 4-chloroaniline, a related compound, provides insights into the reactivity and potential pathways of similar chemical structures under specific conditions (Guizzardi et al., 2001).
Oxidative Dealkylation of Tertiary Amides
A research paper explored the oxidative dealkylation of tertiary amides like N-(But-3-enyl)-N-methylbenzamide, offering insights into the metabolic pathways and reactivity of similar compounds (Iley & Tolando, 2000).
Synthesis of Aromatic Polyimides
The synthesis of novel diamines, including 4,4-(aminopheyloxy) phenyl-4-aminobenzamide, highlights the diverse applications and synthesis methods of benzamide derivatives (Butt et al., 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(aminomethyl)cyclohexyl]-3,5-dimethoxy-4-methylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.ClH/c1-11-15(21-2)8-13(9-16(11)22-3)17(20)19-14-6-4-12(10-18)5-7-14;/h8-9,12,14H,4-7,10,18H2,1-3H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNDUEFDXJLOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)NC2CCC(CC2)CN)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-({[1-(5-Bromo-2-fluorophenyl)ethyl]amino}methyl)phenyl]azetidin-2-one](/img/structure/B2568298.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride](/img/structure/B2568299.png)






![N-(2,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![(E)-2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2568317.png)

![Ethyl 2-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2568320.png)
